molecular formula C16H9F7S B12830838 2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene

2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene

Cat. No.: B12830838
M. Wt: 366.3 g/mol
InChI Key: RUJWGUNZBISGTM-UHFFFAOYSA-N
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Description

2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a perfluorocyclopentene ring, which imparts unique chemical properties, including high thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene typically involves the following steps:

    Formation of the Perfluorocyclopentene Ring: This step involves the cyclization of a suitable precursor to form the perfluorocyclopentene ring. The reaction conditions often include the use of strong acids or bases as catalysts.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.

    Attachment of the Phenyl Group: The phenyl group is attached to the thiophene ring via a coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophenes, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The perfluorocyclopentene ring enhances its binding affinity and stability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene
  • 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
  • 1,2-Bis(5-formyl-2-methylthiophen-3-yl)hexafluorocyclopent-1-ene

Uniqueness

2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene stands out due to its unique combination of a perfluorocyclopentene ring and a thiophene ring with a phenyl group. This combination imparts exceptional thermal stability, resistance to oxidation, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9F7S

Molecular Weight

366.3 g/mol

IUPAC Name

3-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-2-methyl-5-phenylthiophene

InChI

InChI=1S/C16H9F7S/c1-8-10(7-11(24-8)9-5-3-2-4-6-9)12-13(17)15(20,21)16(22,23)14(12,18)19/h2-7H,1H3

InChI Key

RUJWGUNZBISGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)F

Origin of Product

United States

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